
2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and agriculture. This compound is also known as PP1 and is a potent inhibitor of protein tyrosine kinases (PTKs).
Applications De Recherche Scientifique
Antitumor Activity
A significant area of research for 2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone derivatives includes their potential as antitumor agents. Studies have synthesized and evaluated the antitumor activities of various derivatives. For example, 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promising antiproliferative properties against breast cancer cells (Yurttaş et al., 2014).
Antimicrobial Activities
These compounds have also been researched for their antibacterial and antifungal properties. Azole-containing piperazine derivatives have shown moderate to significant antibacterial and antifungal activities in vitro, with some compounds exhibiting comparable activities to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
CNS Depressant Properties
Research dating back to 1966 indicates that certain alkylpiperazine esters, like 1-(4-chlorophenyl)-4-{2-[3-(2-pyridyl) acrylyloxy]-ethyl}-piperazine, have been found to exhibit CNS depressant properties. They showed anti-inflammatory, analgesic, and antipyretic effects in animal models (Marazzi-Uberti, Turba, & Bianchi, 1966).
Synthesis and Structural Studies
The synthesis and structural analysis of derivatives are also a focus of scientific research. For instance, the synthesis and characterizations of various derivatives, including their thermal and structural properties, have been investigated (Karthik et al., 2021).
Antipsychotic Potential
Some derivatives have been explored for their potential as antipsychotic agents. Studies on biphenyl moiety linked with aryl piperazine derivatives have shown considerable anti-dopaminergic and anti-serotonergic activity, suggesting their potential use in treating psychotropic conditions (Bhosale et al., 2014).
Anti-inflammatory Agents
Research into the anti-inflammatory properties of certain derivatives has been conducted. For instance, the preparation and evaluation of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives for their anti-inflammatory activity have been reported (Rehman, Saini, & Kumar, 2022).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-6-8-19(9-7-18)29-16-22(28)27-14-12-26(13-15-27)21-11-10-20(24-25-21)17-4-2-1-3-5-17/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNWTTPTMNFHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

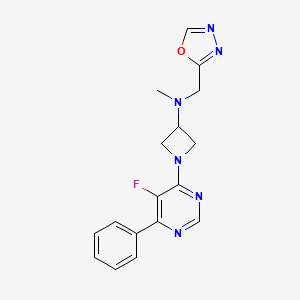

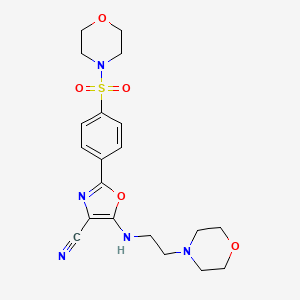

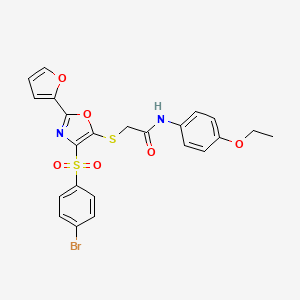
![N-(5-((5-chloro-2-methoxyphenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2924559.png)
![N-[p-(4(5)-imidazolyl)benzyl]acrylamid](/img/structure/B2924560.png)

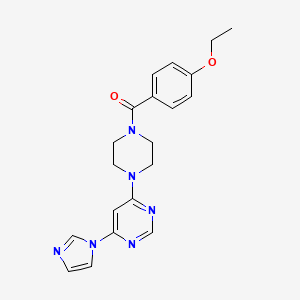

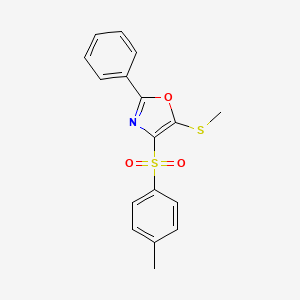
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2924568.png)
![(Z)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2924569.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide](/img/structure/B2924570.png)